Moscatin

Description

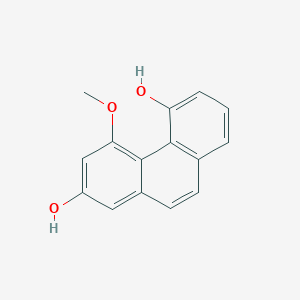

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxyphenanthrene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-13-8-11(16)7-10-6-5-9-3-2-4-12(17)14(9)15(10)13/h2-8,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOCAIKGDCMNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)O)C=CC3=C2C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148506 | |

| Record name | Moscatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108335-06-4 | |

| Record name | Moscatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108335-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moscatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108335064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moscatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSCATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC1N75GST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Moscatin?

An In-depth Technical Guide to the Mechanism of Action of Moscatilin

Introduction

Moscatilin (4,4′-dihydroxy-3,3′,5-trimethoxybibenzyl) is a bibenzyl derivative isolated from orchids of the Dendrobium genus, which have a history of use in traditional Chinese medicine.[1] Recent scientific investigations have highlighted its potential as a potent anti-cancer agent, demonstrating cytotoxic and anti-proliferative effects across a range of cancer cell lines, including breast, lung, colorectal, pancreatic, and esophageal cancers.[1][2][3] This document provides a detailed overview of the molecular mechanisms underlying Moscatilin's therapeutic effects, focusing on its role in inducing apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Core Mechanisms of Action

Moscatilin exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. These effects are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

Moscatilin is a potent inducer of apoptosis in various cancer cell lines.[4] This programmed cell death is mediated through both the intrinsic (mitochondrial) and extrinsic signaling pathways.[5]

-

Intrinsic Pathway: Moscatilin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins Bak and Bax.[4][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] Cytosolic cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[5]

-

Extrinsic Pathway: Evidence also points to Moscatilin's ability to activate the extrinsic apoptotic pathway, as indicated by the cleavage and activation of caspase-8.[5]

-

Caspase Activation: Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

Cell Cycle Arrest

Moscatilin has been shown to cause cell cycle arrest, primarily at the G2/M phase, in several cancer cell types, including colorectal and esophageal cancer cells.[2][7][8] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The arrest is associated with an upregulation of cyclin B1.[2][8] In some cases, this G2/M arrest can lead to mitotic catastrophe, a form of cell death that occurs during mitosis, characterized by multipolar mitosis and multinucleation.[2][9]

Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of Moscatilin are driven by its influence on several key signaling cascades.

-

JNK/SAPK Pathway: A crucial mechanism of Moscatilin-induced apoptosis is the activation of the c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK).[1][5][7] This activation has been observed in colorectal, pancreatic, and head and neck squamous cell carcinoma cells.[4][5][7] The activation of the JNK pathway appears to be a common mechanism for tubulin-binding agents and can be triggered by cellular stresses like tubulin depolymerization and DNA damage, both of which have been associated with Moscatilin treatment.[7]

-

PI3K/Akt/mTOR Pathway: Moscatilin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a major regulator of cell survival, growth, and proliferation and is often hyperactivated in cancer.[10][11][12] By suppressing the phosphorylation of Akt, Moscatilin can inhibit downstream signaling that promotes cell survival and proliferation.[5][13][14]

-

Inhibition of Metastasis and Angiogenesis: Moscatilin also demonstrates anti-metastatic and anti-angiogenic properties. It can inhibit the migration and invasion of breast and lung cancer cells by suppressing signaling molecules such as Akt, Twist, and focal adhesion kinase (FAK).[5][13][14] Furthermore, it has been found to suppress tumor angiogenesis by blocking the ERK1/2, Akt, and eNOS pathways in endothelial cells.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Moscatilin.

Table 1: Cytotoxicity of Moscatilin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | 1.418 | 72 | [5] |

| CE81T/VGH | Esophageal Squamous Cell Carcinoma | ~7.0 | 24 | [2] |

| BE3 | Esophageal Adenocarcinoma | ~6.7 | 24 | [2] |

| HepG2 | Liver Cancer | 51 ± 5.18 | Not Specified | [15] |

| MCF-7 | Breast Cancer | 57 ± 4.18 | Not Specified | [15] |

Table 2: Effects of Moscatilin on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | Effect | Observation | Reference |

| FaDu | 5 | Apoptosis Induction | Increased cleaved caspases-3, -7, -8, -9, and PARP | [5] |

| CE81T/VGH & BE3 | 5, 10 | Early Apoptosis | Increased Annexin-V positive cells | [2] |

| HCT-116 | Not Specified | G2/M Arrest | Time-dependent increase in G2/M phase cells | [7] |

| MDA-MB-231 | 10, 50 | Apoptosis Induction | 10.9% and 27.8% apoptotic cells, respectively | [3] |

| Panc-1 | 0-25 | Apoptosis Induction | Concentration-dependent nuclear fragmentation | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Viability Assay (CCK-8/MTT)

-

Objective: To determine the cytotoxic effects of Moscatilin on cancer cells.

-

Protocol:

-

Cancer cells (e.g., FaDu, Panc-1) are seeded into 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours.[5]

-

The cells are then treated with varying concentrations of Moscatilin (e.g., 0.47–30 µM) for specified time periods (e.g., 24, 48, or 72 hours).[5]

-

After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) reagent or MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[5]

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.[5]

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells following Moscatilin treatment.

-

Protocol:

-

Cells are seeded in six-well plates (2 x 10⁵ cells/well) and treated with the desired concentrations of Moscatilin for a specified time (e.g., 48 hours).[5]

-

After incubation, both floating and adherent cells are collected and washed twice with ice-cold phosphate-buffered saline (PBS).[5]

-

The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 20 minutes in the dark.[2][5]

-

The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[2][5]

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol:

-

Cells are treated with Moscatilin, harvested, and lysed in a suitable lysis buffer to extract total protein.[16]

-

Protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).[16]

-

Equal amounts of protein (e.g., 50-70 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[5][16]

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-JNK, p-Akt, Bcl-2, Bax) overnight at 4°C.[4][5]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.[4][5]

-

Cell Cycle Analysis

-

Objective: To determine the effect of Moscatilin on cell cycle distribution.

-

Protocol:

-

Cells are treated with various concentrations of Moscatilin for different time points (e.g., 3 to 72 hours).[2]

-

After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol at 4°C for at least 1 hour.[2]

-

The fixed cells are then washed and stained with a propidium iodide (PI) solution containing RNase A for 30 minutes.[2]

-

The DNA content of at least 10,000 cells per sample is analyzed by a flow cytometer.[2]

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is calculated using cell cycle analysis software.[2]

-

Visualizations: Signaling Pathways and Workflows

Caption: Moscatilin-induced apoptosis signaling pathways.

Caption: Modulation of JNK and PI3K/Akt pathways by Moscatilin.

Caption: General experimental workflow for Western Blot analysis.

References

- 1. Moscatilin, a potential therapeutic agent for cancer treatment: insights into molecular mechanisms and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moscatilin Induces Apoptosis and Mitotic Catastrophe in Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Moscatilin Suppresses the Breast Cancer Both In Vitro and In Vivo by Inhibiting HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moscatilin induces apoptosis of pancreatic cancer cells via reactive oxygen species and the JNK/SAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moscatilin Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma Cells via JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Moscatilin induces apoptosis and mitotic catastrophe in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Moscatilin Inhibits Lung Cancer Cell Motility and Invasion via Suppression of Endogenous Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Moscatilin inhibits migration and metastasis of human breast cancer MDA-MB-231 cells through inhibition of Akt and Twist signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the anticancer and antibacterial activities of moscatilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Bibenzyl Component Moscatilin Mitigates Glycation-Mediated Damages in an SH-SY5Y Cell Model of Neurodegenerative Diseases through AMPK Activation and RAGE/NF-κB Pathway Suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Moscatin: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental validation, and therapeutic promise of a natural bibenzyl compound.

Introduction

Moscatin, a bibenzyl derivative isolated from orchids of the Dendrobium genus, has emerged as a promising natural compound with significant anticancer properties.[1][2] Traditionally used in Chinese medicine, recent scientific investigations have unveiled its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and antiplatelet aggregation effects.[3][4] This technical guide provides a comprehensive overview of the current research on this compound's anticancer effects, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex signaling pathways.

Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. These actions have been observed across a range of cancer cell lines, highlighting its broad therapeutic potential.[1][2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cells.[5][6] Studies have shown that it can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7] Key molecular events in this compound-induced apoptosis include:

-

Activation of Caspases: this compound treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[4][7]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4][5][6]

-

Mitochondrial Disruption: this compound can induce the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[7]

-

PARP Cleavage: Activation of caspases by this compound results in the cleavage of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a hallmark of apoptosis.[5][7]

-

Generation of Reactive Oxygen Species (ROS): In pancreatic cancer cells, this compound has been shown to enhance the production of ROS, which can trigger apoptosis.[5][6]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[3] The primary phase of arrest appears to be at the G2/M transition.[3][8] This is often accompanied by morphological changes characteristic of mitotic catastrophe, a form of cell death that occurs during mitosis.[8] In esophageal cancer cells, for instance, this compound treatment leads to an accumulation of cells in the G2/M phase and the appearance of giant cells with multiple nuclei, indicative of mitotic catastrophe.[8]

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality, and this compound has demonstrated significant anti-metastatic properties.[9][10] It can inhibit the migration and invasion of cancer cells through several mechanisms:

-

Suppression of Epithelial-Mesenchymal Transition (EMT): this compound can inhibit the expression of key transcription factors involved in EMT, such as Twist and Snail, and subsequently reduce the expression of N-cadherin.[9]

-

Inhibition of Akt and NF-κB Signaling: In breast and hepatocellular carcinoma cells, this compound has been shown to suppress the phosphorylation of Akt and inhibit the activation of NF-κB, key regulators of cell migration and invasion.[9][10]

-

Downregulation of Urokinase Plasminogen Activator (uPA): this compound can suppress the activity of uPA, a protease involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion.[10]

-

Reduction of Endogenous ROS: In non-small cell lung cancer cells, this compound's inhibitory effect on migration and invasion is associated with the attenuation of endogenous ROS.[11][12]

Quantitative Data on this compound's Anticancer Activity

The following tables summarize the quantitative data from various studies on the efficacy of this compound against different cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | MTT Assay | 57 ± 4.18 | Not Specified | [4][13] |

| HepG2 | Liver Cancer | MTT Assay | 51 ± 5.18 | Not Specified | [4][13] |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 Assay | Not Specified | 48 | [3][14] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Not Specified | ~5 | 48 | [7][15] |

| Panc-1 | Pancreatic Cancer | MTT Assay | Not Specified | 24 | [5] |

| CE81T/VGH | Esophageal Squamous Cell Carcinoma | Not Specified | 1.25 - 5 | 24 | [8] |

| BE3 | Esophageal Adenocarcinoma | Not Specified | 1.25 - 5 | 24 | [8] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptosis Rate (%) | Method | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent | Increased | Annexin-V-FITC Staining, Flow Cytometry | [3][14] |

| Panc-1 | Pancreatic Cancer | 0 - 25 | Increased | Hoechst Staining, DNA Fragmentation Assay | [5] |

Table 2: Apoptotic Effects of this compound on Cancer Cells.

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

JNK/SAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), is a key regulator of apoptosis. This compound has been shown to activate the JNK signaling pathway in head and neck squamous cell carcinoma and pancreatic cancer cells, leading to apoptosis.[5][6][7]

Caption: this compound induces apoptosis via the JNK/SAPK signaling pathway.

Akt/NF-κB Signaling Pathway

The Akt/NF-κB pathway is crucial for cell survival, proliferation, and metastasis. This compound inhibits this pathway in breast and hepatocellular carcinoma cells, leading to a reduction in cell migration and invasion.[9][10]

Caption: this compound inhibits metastasis by suppressing the Akt/NF-κB pathway.

HDAC3 Signaling Pathway

In breast cancer, this compound has been found to down-regulate the expression of Histone Deacetylase 3 (HDAC3).[3][16] This leads to an increase in the acetylation of histones H3 and H4, which can alter gene expression and contribute to the suppression of tumor growth.[3][16]

Caption: this compound suppresses breast cancer growth by inhibiting HDAC3.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT/CCK-8)

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.

-

Protocol:

-

Treat cancer cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Cell Cycle Analysis (PI Staining)

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M) by flow cytometry.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample.

-

Protocol:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, Akt, JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Migration and Invasion Assays (Wound Healing/Transwell)

-

Wound Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer.

-

Create a "scratch" in the monolayer with a pipette tip.

-

Treat the cells with this compound.

-

Monitor and image the closure of the scratch over time to assess cell migration.

-

-

Transwell Invasion Assay:

-

Use Transwell inserts with a Matrigel-coated porous membrane.

-

Seed cancer cells in the upper chamber in serum-free medium with or without this compound.

-

Add medium with a chemoattractant (e.g., FBS) to the lower chamber.

-

After incubation, remove non-invading cells from the upper surface of the membrane.

-

Fix, stain, and count the cells that have invaded through the Matrigel and membrane to the lower surface.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-targeting anticancer agent. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis across a variety of cancer types makes it a compelling candidate for further preclinical and clinical development.[1][2] Future research should focus on optimizing its delivery, evaluating its efficacy and safety in more complex in vivo models, and exploring potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of its structure-activity relationships could also lead to the synthesis of more potent and specific analogs.[1][17] The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further investigation into the therapeutic promise of this compound in the fight against cancer.

References

- 1. Moscatilin, a potential therapeutic agent for cancer treatment: insights into molecular mechanisms and clinical prospects | Semantic Scholar [semanticscholar.org]

- 2. Moscatilin, a potential therapeutic agent for cancer treatment: insights into molecular mechanisms and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moscatilin Suppresses the Breast Cancer Both In Vitro and In Vivo by Inhibiting HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the anticancer and antibacterial activities of moscatilin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moscatilin induces apoptosis of pancreatic cancer cells via reactive oxygen species and the JNK/SAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moscatilin induces apoptosis of pancreatic cancer cells via reactive oxygen species and the JNK/SAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Moscatilin Induces Apoptosis and Mitotic Catastrophe in Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Moscatilin inhibits migration and metastasis of human breast cancer MDA-MB-231 cells through inhibition of Akt and Twist signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Moscatilin Inhibits Metastatic Behavior of Human Hepatocellular Carcinoma Cells: A Crucial Role of uPA Suppression via Akt/NF-κB-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Moscatilin inhibits lung cancer cell motility and invasion via suppression of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Moscatilin Inhibits Lung Cancer Cell Motility and Invasion via Suppression of Endogenous Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the anticancer and antibacterial activities of moscatilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Moscatilin Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma Cells via JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Moscatilin Suppresses the Breast Cancer Both In Vitro and In Vivo by Inhibiting HDAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Antibacterial Potential of Moscatin: A Technical Overview for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the antibacterial properties of Moscatin, a bibenzyl secondary metabolite found in orchids of the Dendrobium species. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents.

Abstract

This compound has demonstrated notable antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This bibenzyl compound, while also investigated for its anticancer properties, presents a promising scaffold for the development of new antibacterial therapies. This guide synthesizes the current understanding of this compound's antibacterial efficacy, detailing its inhibitory and bactericidal concentrations, the experimental methodologies used for its evaluation, and its proposed mechanism of action.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of this compound has been quantified using standard microbiological assays, primarily the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results from a key study are summarized below, showcasing this compound's activity spectrum.

| Bacterial Strain | Type | MIC (μM) | MBC (μM) |

| Staphylococcus epidermidis (ATCC 12228) | Gram-positive | 3.6 ± 0.32[1] | 6.8 ± 0.38[1] |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 3.5 ± 0.26[1] | 6.8 ± 0.76[1] |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 7.2 ± 1.36[1] | 13.1 ± 0.16[1] |

| Bacillus subtilis (ATCC 10400) | Gram-positive | - | - |

| Escherichia coli (ATCC 25922) | Gram-negative | Weakly active[1] | Weakly active[1] |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Weakly active[1] | Weakly active[1] |

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains. Data is presented as mean ± standard deviation.

Proposed Mechanism of Action

The precise molecular mechanism underlying this compound's antibacterial activity has not been fully elucidated. However, based on its structural similarity to resveratrol, a well-studied phytoalexin, a potential mechanism has been proposed. It is hypothesized that this compound may exert its antibacterial effect by disrupting the integrity of the bacterial cell membrane.[1] This could lead to a loss of membrane potential, leakage of essential intracellular components, and ultimately, cell death. Further research is required to validate this hypothesis and to identify the specific molecular targets of this compound within the bacterial cell.

Figure 1: Hypothesized mechanism of this compound's antibacterial action.

Experimental Protocols

The evaluation of this compound's antibacterial activity has been conducted using established and standardized methods. The following sections detail the protocols for the key experiments performed.

Disc Diffusion Assay

The disc diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.

Figure 2: Workflow for the disc diffusion assay.

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a McFarland turbidity standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Result Interpretation: The diameter of the zone of growth inhibition around each disc is measured in millimeters.

Broth Microdilution Assay for MIC and MBC Determination

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Figure 3: Workflow for MIC and MBC determination.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The microtiter plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation on the subculture plates.

Future Directions

While the initial findings are promising, further research is essential to fully characterize the antibacterial potential of this compound. Key areas for future investigation include:

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound is crucial. This could involve studies on its effects on bacterial cell membrane potential, permeability, and integrity, as well as its impact on other essential cellular processes such as DNA replication, protein synthesis, and cell wall synthesis.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of bacterial infection is a critical next step to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its antibacterial activity and could lead to the development of more potent derivatives.

-

Toxicity and Pharmacokinetic Profiling: A thorough assessment of the safety and pharmacokinetic properties of this compound is necessary before it can be considered for clinical development.

Conclusion

This compound has emerged as a natural compound with significant antibacterial activity against a panel of important bacterial pathogens. Its potential mechanism of action, involving the disruption of the bacterial cell membrane, makes it an attractive candidate for further investigation in the quest for novel antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the development of this compound and its derivatives as potential new therapies to combat bacterial infections.

References

The Antimutagenic Potential of Moscatin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moscatin, a naturally occurring bibenzyl compound isolated from the orchid Dendrobium nobile, has demonstrated significant antimutagenic properties. This technical guide provides an in-depth analysis of the antimutagenic potential of this compound, summarizing key experimental findings, detailing the methodologies employed in its assessment, and exploring the potential molecular mechanisms underpinning its protective effects. Quantitative data from seminal studies are presented in structured tables for clarity and comparative analysis. Furthermore, this document visualizes the core experimental workflows and relevant signaling pathways using Graphviz (DOT language) to facilitate a deeper understanding of the scientific principles and experimental designs.

Introduction

The prevention of genetic mutations is a cornerstone of cancer chemoprevention research. Mutagens, both endogenous and environmental, can induce alterations in DNA sequence and structure, leading to carcinogenesis. Antimutagenic agents are compounds that can counteract, block, or suppress the mutagenic effects of these substances. Natural products have long been a fertile source for the discovery of novel chemopreventive agents. This compound (4,4'-dihydroxy-3,3',5-trimethoxybibenzyl), a bibenzyl derivative, has emerged as a promising candidate in this area, exhibiting potent antimutagenic activity in established bacterial reverse mutation and SOS response assays.[1] This paper will serve as a comprehensive technical resource on the antimutagenic profile of this compound.

Quantitative Assessment of Antimutagenic Activity

The antimutagenic efficacy of this compound has been quantified using the SOS/umu test, which measures the induction of the DNA damage-inducible umu gene in Salmonella typhimurium TA1535/pSK1002. This assay serves as a reliable indicator of a compound's ability to inhibit genotoxicity. Additionally, the Ames test has been employed to assess its capacity to prevent mutagen-induced reverse mutations in Salmonella typhimurium TA100.

Table 1: Inhibition of Mutagen-Induced SOS Response by this compound [1]

| Mutagen | Concentration of this compound (µmol/mL) | Inhibition of SOS Response (%) | ID50 (µmol/mL) |

| Aflatoxin B₁ (AFB₁) | <0.73 | 97 | 0.08 |

| 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (Furylfuramide) | <0.73 | 85 | 0.41 |

Table 2: Antimutagenic Activity of this compound in the Ames Test [1]

| Mutagen | Bacterial Strain | Metabolic Activation (S9) | Antimutagenic Effect of this compound |

| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) | S. typhimurium TA100 | Yes | Dramatic suppression |

| 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (Furylfuramide) | S. typhimurium TA100 | No | No suppression |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the assays used to evaluate the antimutagenic potential of this compound. It is important to note that while these protocols are based on standard procedures, the specific parameters from the original study on this compound by Miyazawa et al. (1999) were not fully available.

SOS/umu Gene Expression Assay

This assay quantifies the induction of the umuC gene, a component of the SOS DNA repair system in bacteria, as a measure of genotoxicity. A reduction in mutagen-induced umuC expression in the presence of the test compound indicates antimutagenic activity.

Experimental Workflow for SOS/umu Assay

Caption: Workflow for the SOS/umu gene expression assay.

Methodology:

-

Bacterial Strain: Salmonella typhimurium TA1535/pSK1002, which carries a plasmid containing a umuC'-'lacZ fusion gene.

-

Culture Preparation: An overnight culture of the tester strain is diluted in fresh growth medium and incubated to reach the early logarithmic phase of growth.

-

Treatment: The bacterial culture is incubated with the mutagen (e.g., aflatoxin B₁, furylfuramide) in the presence and absence of varying concentrations of this compound. For mutagens requiring metabolic activation, a rat liver homogenate (S9 fraction) is included in the incubation mixture.

-

Incubation: The treatment mixture is typically incubated for 2 hours at 37°C.

-

Post-Treatment Incubation: After the initial treatment, the cultures are diluted with fresh medium and incubated for another 2 hours to allow for gene expression.

-

β-Galactosidase Assay: The activity of β-galactosidase, the product of the lacZ gene, is measured. This is typically done by lysing the cells and adding a chromogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The development of color is proportional to the enzyme activity.

-

Data Analysis: The optical density is measured to quantify both the β-galactosidase activity and bacterial growth. The induction ratio (IR) is calculated as the ratio of β-galactosidase activity in the treated sample to that in the negative control. The percentage of inhibition of the SOS response is calculated by comparing the IR of the mutagen-only control to the IR of the samples treated with both the mutagen and this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the ability of a chemical to cause mutations that revert a histidine auxotrophic strain of Salmonella typhimurium to a prototrophic state, allowing it to grow on a histidine-deficient medium. A decrease in the number of revertant colonies in the presence of a mutagen and the test compound indicates antimutagenicity.

Experimental Workflow for Ames Test

Caption: Workflow for the Ames test (plate incorporation method).

Methodology:

-

Bacterial Strain: Salmonella typhimurium TA100, which is sensitive to base-pair substitution mutagens.

-

Culture Preparation: An overnight culture of the tester strain is prepared.

-

Plate Incorporation Method: The test compound (this compound), the mutagen (e.g., Trp-P-1), and the bacterial culture are added to molten top agar containing a trace amount of histidine and biotin. For mutagens requiring metabolic activation, S9 mix is also added.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Colony Counting: The number of revertant colonies (his+) on each plate is counted.

-

Data Analysis: The number of revertant colonies on plates treated with the mutagen and this compound is compared to the number on plates treated with the mutagen alone to determine the percentage of inhibition of mutagenicity.

Potential Mechanisms of Action: Role of Signaling Pathways

The precise molecular mechanisms underlying this compound's antimutagenic activity are not yet fully elucidated. However, its known effects on key cellular signaling pathways involved in the DNA damage response (DDR) provide a basis for plausible hypotheses.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular response to stress, including DNA damage. Activation of the JNK pathway can lead to either apoptosis or cell survival and DNA repair, depending on the cellular context and the duration of the signal. This compound has been shown to induce apoptosis in cancer cells through the JNK pathway. In the context of antimutagenicity, it is plausible that this compound modulates JNK signaling to enhance DNA repair mechanisms, thereby preventing mutations from becoming fixed.

JNK Signaling Pathway in DNA Damage Response

Caption: Simplified JNK signaling pathway in response to DNA damage.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. It is also implicated in the DNA damage response. Activation of Akt can promote cell survival by inhibiting apoptosis and can influence the activity of DNA repair proteins. This compound has been reported to inhibit the Akt pathway in cancer cells. This inhibition could potentially sensitize cells with DNA damage to apoptosis, eliminating them before they can propagate mutations. Conversely, in a non-cancerous context, modulation of Akt signaling could fine-tune the DNA repair process.

Akt Signaling Pathway and DNA Damage

Caption: Overview of the Akt signaling pathway's role in cell survival.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another key cascade that regulates cell growth, differentiation, and survival. Similar to the JNK and Akt pathways, ERK signaling can be activated by DNA damage and can influence cell fate decisions. This compound has been shown to block the ERK1/2 pathway. By modulating ERK signaling, this compound might influence the expression of genes involved in DNA repair or cell cycle checkpoints, thereby preventing the replication of damaged DNA.

ERK Signaling Pathway in Cellular Response

References

Moscatin's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moscatin, a bibenzyl derivative isolated from the orchid Dendrobium moscatum and other Dendrobium species, has emerged as a promising natural compound with potent anticancer activities. Extensive research has demonstrated its ability to inhibit proliferation and induce programmed cell death, or apoptosis, across a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways implicated in this compound-induced apoptosis. It summarizes key quantitative data, details common experimental protocols for investigating its effects, and presents visual diagrams of the core signaling cascades.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents that can selectively target and eliminate malignant cells. One of the key hallmarks of cancer is the evasion of apoptosis, a critical process for removing damaged or unwanted cells.[1] Consequently, compounds that can reactivate or induce apoptosis in cancer cells are of significant therapeutic interest.[1] this compound has shown considerable potential in this regard, demonstrating cytotoxic effects against various cancers, including pancreatic, head and neck, esophageal, breast, colorectal, and liver cancers.[2][3] This document serves as a technical resource, consolidating the current understanding of this compound's pro-apoptotic mechanisms for researchers and professionals in the field of oncology drug development.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, primarily by modulating key regulatory proteins involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Regulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5] this compound treatment has been shown to disrupt the balance between pro-apoptotic and anti-apoptotic members of this family. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist killer (Bak).[6][7] This shift results in an increased Bax/Bcl-2 ratio, a critical determinant for the induction of apoptosis.[6][7] The altered ratio leads to the permeabilization of the mitochondrial outer membrane, a key event in the intrinsic pathway.[6]

Activation of Caspases and PARP Cleavage

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases.[1][8] this compound treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[9][10] Activation of caspase-9 is indicative of the intrinsic pathway, occurring downstream of mitochondrial outer membrane permeabilization and cytochrome c release.[9][10] Conversely, the activation of caspase-8 points to the involvement of the extrinsic pathway.[9][10] The activated executioner caspases then cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[6][9] Cleavage of PARP is a well-established hallmark of apoptosis.[6]

Other Mechanisms

In breast cancer cells, this compound has been found to down-regulate the expression of histone deacetylase 3 (HDAC3), leading to an enhanced global acetylated status of histones H3 and H4.[11] This suggests an additional layer of regulation at the epigenetic level. Furthermore, in some cancer types like esophageal cancer, this compound can induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis, in addition to apoptosis.[12][13]

Signaling Pathways Involved in this compound-Induced Apoptosis

This compound's pro-apoptotic effects are orchestrated through the modulation of several key signaling pathways.

The JNK/SAPK Signaling Pathway

A recurrent theme across multiple studies is the activation of the c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), signaling pathway.[6][9][10][14] The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is activated in response to various cellular stresses and can promote apoptosis.[10][15] In pancreatic cancer cells, this compound treatment leads to an increase in reactive oxygen species (ROS) generation, which in turn activates the JNK/SAPK pathway.[6][7] This activation modulates the Bax/Bcl-2 ratio, ultimately leading to caspase-dependent mitochondrial apoptosis.[6] The involvement of the JNK pathway has also been confirmed in head and neck squamous cell carcinoma and colorectal cancer cells.[9][14]

Intrinsic and Extrinsic Apoptotic Pathways

Evidence suggests that this compound can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family proteins at the mitochondria.[10] this compound's ability to increase the Bax/Bcl-2 ratio and induce the release of cytochrome c are clear indicators of its role in activating this pathway.[6][9] The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[10] The observed activation of cleaved caspase-8 in response to this compound in head and neck cancer cells supports the involvement of this pathway.[9][10]

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound are dose-dependent. The following tables summarize the available quantitative data from various studies.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Panc-1 | Pancreatic Cancer | Not explicitly stated, but effective concentrations are 6.25, 12.5, and 25 µM. | [6] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Effective concentration for inducing apoptosis is 5 µM. | [9][10][14][16] |

| CE81T/VGH | Esophageal Squamous Cell Carcinoma | Effective concentrations are 5 and 10 µM. | [12] |

| BE3 | Esophageal Adenocarcinoma | Effective concentrations are 5 and 10 µM. | [12] |

| MDA-MB-231 | Breast Cancer | Dose-dependent suppression of proliferation. | [11] |

| MCF-7 | Breast Cancer | 57 ± 4.18 | [3] |

| HepG2 | Liver Cancer | 51 ± 5.18 | [3] |

| Table 1: IC50 and Effective Concentrations of this compound in Various Cancer Cell Lines. |

| Cell Line | This compound Concentration (µM) | Observation | Fold Increase/Decrease | Reference |

| Panc-1 | 6.25 | Increase in ROS levels | 1.2-fold | [6] |

| Panc-1 | 12.5 | Increase in ROS levels | 1.9-fold | [6] |

| Panc-1 | 25 | Increase in ROS levels | 3.0-fold | [6] |

| Panc-1 | Not specified | Decrease in Bcl-2 expression | Not specified | [6] |

| Panc-1 | Not specified | Increase in Bax and Bak expression | Not specified | [6] |

| FaDu | 5 | Increase in cleaved caspase-8, -7, -9, -3, and PARP | Not specified | [9][10] |

| FaDu | 5 | Increase in cytochrome c | Not specified | [9][10] |

| Table 2: Modulation of Key Biomarkers by this compound. |

Experimental Protocols

The investigation of this compound's pro-apoptotic effects relies on a set of standard cell and molecular biology techniques.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-JNK, JNK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced apoptosis.

Caption: Overview of this compound-induced apoptotic signaling pathways.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a compelling natural product that induces apoptosis in a range of cancer cells through well-defined molecular mechanisms and signaling pathways. Its ability to modulate the Bcl-2 protein family, activate the caspase cascade, and stimulate the JNK/SAPK pathway underscores its potential as a chemotherapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound. Future studies should continue to explore its efficacy in vivo, potential synergistic effects with existing anticancer drugs, and its detailed mechanism of action in a wider array of cancer types.

References

- 1. mdpi.com [mdpi.com]

- 2. Moscatilin, a potential therapeutic agent for cancer treatment: insights into molecular mechanisms and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the anticancer and antibacterial activities of moscatilin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moscatilin induces apoptosis of pancreatic cancer cells via reactive oxygen species and the JNK/SAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Moscatilin induces apoptosis of pancreatic cancer cells via reactive oxygen species and the JNK/SAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Moscatilin Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma Cells via JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Moscatilin Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma Cells via JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Moscatilin Suppresses the Breast Cancer Both In Vitro and In Vivo by Inhibiting HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Moscatilin Induces Apoptosis and Mitotic Catastrophe in Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. khu.elsevierpure.com [khu.elsevierpure.com]

Moscatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moscatin, a phenanthrene derivative also known as Plicatol B, is a natural compound isolated from orchids of the Dendrobium genus, notably Dendrobium nobile. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This guide includes a compilation of known quantitative data, detailed representative experimental protocols for its primary biological effects, and visualizations of its proposed mechanisms of action.

Chemical Structure and Identification

This compound is chemically defined as 4-methoxyphenanthrene-2,5-diol. Its structure consists of a phenanthrene core with two hydroxyl groups and one methoxy group substitution.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-methoxyphenanthrene-2,5-diol |

| Synonyms | Plicatol B |

| Molecular Formula | C₁₅H₁₂O₃[1] |

| Molecular Weight | 240.25 g/mol [1] |

| CAS Number | 108335-06-4[1] |

| Canonical SMILES | COC1=C2C(=CC(=C1)O)C=CC3=CC=CC(=C32)O |

| InChI Key | LVOCAIKGDCMNNK-UHFFFAOYSA-N |

Physicochemical Properties

The experimental determination of all physicochemical properties of this compound is not extensively documented in publicly available literature. The following table summarizes available experimental and computationally predicted data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Powder | ChemFaces |

| XLogP3 | 3.7 | PubChem (Computed) |

| Topological Polar Surface Area | 52.9 Ų | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Spectroscopic Data

While ¹H and ¹³C NMR spectroscopy have been used for the structural elucidation of this compound, a complete and detailed spectral data table is not consistently reported across the literature. Researchers should refer to specialized spectroscopic databases or perform their own analyses for definitive characterization.

Biological Activities and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as an antiplatelet and antifungal agent.

Antiplatelet Activity

This compound has been shown to inhibit arachidonic acid-induced platelet aggregation.

Table 3: Antiplatelet Activity of this compound

| Assay | IC₅₀ | Source |

| Arachidonic Acid-Induced Platelet Aggregation | 37.2 µM | Chen et al., 1994 |

The proposed mechanism of action for its antiplatelet effect is the interference with thromboxane A₂ formation, independent of the cyclooxygenase (COX) and lipoxygenase pathways.

The following is a representative protocol for assessing the antiplatelet activity of this compound, based on established methodologies.

References

Moscatin's Impact on the JNK Signaling Pathway: A Technical Guide for Researchers

Introduction

Moscatin, a bibenzyl compound isolated from the orchid Dendrobium, has emerged as a molecule of significant interest in oncology research.[1][2][3] Traditionally used in herbal medicine, recent studies have elucidated its potent cytotoxic and pro-apoptotic effects across various cancer cell lines.[1][4][5] A critical mechanism underlying this compound's anticancer activity is its ability to modulate the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][4][6]

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a central regulator of cellular responses to stress signals, including inflammatory cytokines, radiation, and oxidative stress.[7][8][9] Its activation can lead to diverse outcomes such as apoptosis, inflammation, and cell differentiation.[8][10] This guide provides an in-depth technical overview of this compound's effect on the JNK signaling pathway, summarizing quantitative data, detailing experimental protocols, and visualizing the core mechanisms to support further research and drug development.

Mechanism of Action: this compound and JNK-Mediated Apoptosis

This compound induces apoptosis in cancer cells primarily through the sustained activation of the JNK signaling pathway.[1][4] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[4][6] The generated ROS are believed to activate upstream kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[10][11][12] These kinases then dually phosphorylate JNK on critical threonine and tyrosine residues (Thr183 and Tyr185), leading to its full activation.[13][14]

Once activated, JNK orchestrates the apoptotic program through multiple downstream effectors. It can translocate to the nucleus to phosphorylate and activate transcription factors like c-Jun, which regulate the expression of pro-apoptotic genes.[9] Concurrently, JNK can act on the mitochondria to promote the intrinsic apoptosis pathway.[15] This involves the phosphorylation and regulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3 and caspase-7.[1][4] The activation of caspases culminates in the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating this compound's effects on cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |

| FaDu | Head and Neck Squamous Cell Carcinoma | 72 hours | 1.418 µM | [1] |

| CE81T/VGH | Esophageal Cancer | 24 hours | ~7.0 µM | [5] |

| BE3 | Esophageal Cancer | 24 hours | ~6.7 µM | [5] |

| A375 | Melanoma | Not Specified | Dose-dependent (6.25-50 µM) | [3] |

Table 2: Effective Concentrations of this compound and Inhibitors in Mechanistic Studies

| Cell Line | This compound Concentration | Observation | Inhibitor Used | Inhibitor Concentration | Effect of Inhibitor | Reference |

| FaDu | 5 µM | Increased apoptosis and JNK phosphorylation. | SP600125 (JNK Inhibitor) | 10 µM, 50 µM | Blocked this compound-induced JNK activation and cytotoxicity. | [1] |

| FaDu | 5 µM | Increased apoptosis. | Z-VAD-FMK (Pan-caspase inhibitor) | 50 µM | Partially attenuated the decrease in cell viability. | [1] |

| Panc-1 | 6.25 - 25 µM | Sustained phosphorylation of JNK/SAPK. | SP600125 (JNK Inhibitor) | Not specified | Prevented this compound-mediated reductions in cell viability. | [4][6] |

| Panc-1 | 6.25 - 25 µM | Increased ROS production. | N-acetylcysteine (NAC) (ROS Scavenger) | Not specified | Attenuated this compound-induced JNK activation. | [4] |

| CE81T/VGH, BE3 | 5 µM | Increased caspase 3/7 activity. | Not Applicable | Not Applicable | Not Applicable | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effect of this compound on the JNK pathway.

1. Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

-

Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on cancer cells.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., FaDu, Panc-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.47 to 30 µM) and a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[1]

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using appropriate software.

-

2. Western Blot Analysis for Protein Phosphorylation and Expression

-

Objective: To measure the levels of total and phosphorylated JNK, as well as other proteins in the apoptotic pathway (e.g., caspases, PARP, Bcl-2 family).

-

Methodology:

-

Cell Lysis: Treat cells with this compound (e.g., 5 µM for 24 hours).[1] Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-cleaved caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.[1][4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control to ensure equal protein loading.[1]

-

3. Apoptosis Detection by Hoechst or Annexin V/PI Staining

-

Objective: To qualitatively and quantitatively assess the induction of apoptosis by this compound.

-

Methodology (Hoechst Staining):

-

Treatment: Treat cells grown on coverslips with this compound (e.g., 0-25 µM for 24 hours).[4]

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Stain the cells with Hoechst 33342 solution.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei.[4]

-

-

Methodology (Annexin V/PI Staining):

-

Treatment & Harvesting: Treat cells with this compound (e.g., 5-10 µM).[5] Harvest the cells by trypsinization.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

4. Non-Radioactive JNK Kinase Assay

-

Objective: To directly measure the enzymatic activity of JNK in cell lysates.

-

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates from this compound-treated and control cells as described for Western Blotting.

-

Immunoprecipitation: Use an antibody specific for JNK to immunoprecipitate the kinase from the cell lysates using protein A/G agarose beads.[9]

-

Kinase Reaction: Resuspend the immunoprecipitated beads in a kinase buffer containing ATP and a specific JNK substrate (e.g., a c-Jun or ATF2 fusion protein).[9] Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-c-Jun (Ser63)).[9] The intensity of the phosphorylated substrate band is proportional to the JNK activity in the sample.

-

Visualizations: Signaling Pathways and Workflows

This compound-JNK Signaling Pathway

Caption: this compound induces apoptosis via ROS-mediated activation of the ASK1-JNK cascade.

Experimental Workflow for Investigating this compound's Effect on JNK

Caption: Workflow for characterizing this compound's pro-apoptotic effect via the JNK pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Moscatilin Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma Cells via JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moscatilin, a bibenzyl derivative from the orchid Dendrobium loddigesii, induces apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moscatilin induces apoptosis of pancreatic cancer cells via reactive oxygen species and the JNK/SAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moscatilin Induces Apoptosis and Mitotic Catastrophe in Human Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moscatilin induces apoptosis of pancreatic cancer cells via reactive oxygen species and the JNK/SAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mesoscale.com [mesoscale.com]

- 15. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospho-JNK Whole Cell Lysate Kit. | Meso Scale Discovery [mesoscale.com]

The Influence of Moscatin on the WNT/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moscatin, a naturally occurring bibenzyl compound, has emerged as a modulator of the canonical WNT/β-catenin signaling pathway. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects. Primarily studied in the context of vascular calcification, this compound has been shown to attenuate the WNT/β-catenin pathway by reducing the expression of key components, WNT3 and β-catenin. This document synthesizes the available quantitative data, details the experimental methodologies employed in these investigations, and provides visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction to the WNT/β-catenin Signaling Pathway

The WNT/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and cellular proliferation.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. The central player in this pathway is β-catenin, a multifunctional protein whose cytoplasmic levels are tightly controlled by a "destruction complex."

In the "Off-State" (Absence of WNT signaling):

The destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3β (GSK-3β), phosphorylates β-catenin.[2][3] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic concentration low.[4]

In the "On-State" (Presence of WNT signaling):

WNT ligands bind to Frizzled (FZD) receptors and their co-receptors, LRP5/6. This interaction leads to the recruitment of Dishevelled (DVL) and the inactivation of the destruction complex.[5] As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of WNT target genes, such as c-Myc and Cyclin D1.[1]

This compound's Mechanism of Action on the WNT/β-catenin Pathway

Current research indicates that this compound exerts an inhibitory effect on the WNT/β-catenin signaling pathway. The primary mechanism identified is the attenuation of key pathway components, specifically WNT3 and β-catenin. This effect has been demonstrated in the context of vascular calcification.[2]

This compound treatment has been shown to:

-

Reduce WNT3 Expression: this compound significantly decreases the protein levels of WNT3.[2]

-

Inhibit β-catenin Expression: Consequently, the expression of β-catenin is also suppressed.[2]

-

Decrease GSK-3β Phosphorylation: this compound has been observed to reduce the phosphorylation of GSK-3β.[2]

The upstream regulation of WNT3 by this compound appears to be linked to its ability to activate IL13RA2, which in turn inhibits STAT3, a known regulator of WNT3 expression.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key experiments demonstrating the inhibitory effect of this compound on the WNT/β-catenin pathway in human aortic smooth muscle cells (HASMCs) and in a mouse model of vascular calcification.[2][6]

Table 1: Effect of this compound on WNT3 and β-catenin Protein Expression in vitro

| Treatment | WNT3 Protein Level (Relative to Control) | β-catenin Protein Level (Relative to Control) |

| Control | 1.00 | 1.00 |

| Phosphate (Pi) | Increased | Increased |

| Pi + this compound (1 µmol/L) | Decreased (vs. Pi) | Decreased (vs. Pi) |

Data derived from Western blot analysis in HASMCs.[6]

Table 2: Effect of this compound on Secreted WNT3 Protein Levels in vitro

| Treatment | Secreted WNT3 Protein Concentration (pg/mL) |

| Control | Baseline |

| Phosphate (Pi) | Increased |

| Pi + this compound (1 µmol/L) | Significantly Decreased (vs. Pi) |

Data derived from ELISA of HASMC culture supernatant.[6]

Table 3: Effect of this compound on Serum WNT3 Levels in vivo

| Treatment Group | Serum WNT3 Protein Level (Relative to Control) |

| Control | 1.00 |

| Nicotine + VD3 | Increased |

| Nicotine + VD3 + this compound (10 mg/kg) | Significantly Decreased (vs. Nicotine + VD3) |

Data derived from ELISA of mouse serum.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the study by Zhang et al. (2025) and standard laboratory procedures.[6]

Western Blot Analysis

This protocol is used to detect and quantify the protein levels of WNT3 and β-catenin in cell lysates.